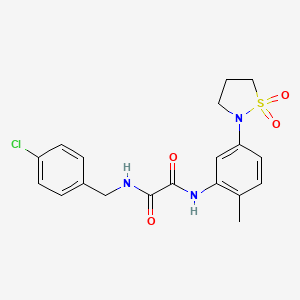![molecular formula C17H18N4O3S B2933995 (4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone CAS No. 941994-16-7](/img/structure/B2933995.png)
(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for the compound '(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone' involves the reaction of 4-(4-ethoxybenzo[d]thiazol-2-yl)piperazine with isoxazole-5-carboxylic acid chloride in the presence of a base to form the desired product.
Starting Materials
4-(4-ethoxybenzo[d]thiazol-2-yl)piperazine, isoxazole-5-carboxylic acid chloride, base (e.g. triethylamine)
Reaction
Step 1: Dissolve 4-(4-ethoxybenzo[d]thiazol-2-yl)piperazine in a suitable solvent (e.g. dichloromethane)., Step 2: Add a base (e.g. triethylamine) to the solution and stir for a few minutes., Step 3: Slowly add isoxazole-5-carboxylic acid chloride to the reaction mixture while stirring., Step 4: Continue stirring the reaction mixture for several hours at room temperature or under reflux., Step 5: Filter the reaction mixture to remove any solids and evaporate the solvent under reduced pressure., Step 6: Purify the crude product by column chromatography using a suitable eluent (e.g. ethyl acetate/hexanes)., Step 7: Characterize the final product by various spectroscopic techniques (e.g. NMR, IR, MS) to confirm its identity.
Mécanisme D'action
The mechanism of action of (4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone involves the inhibition of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells and microorganisms. The compound has been shown to target specific pathways that are critical for the survival of these cells.
Effets Biochimiques Et Physiologiques
Research has shown that (4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone has significant biochemical and physiological effects. The compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce inflammation in various cell types. Additionally, the compound has been shown to have low toxicity, making it a potentially safe drug candidate.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of (4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone is its high purity and yield, which makes it suitable for use in various lab experiments. However, one limitation is that the compound is relatively new and has not been extensively studied, which makes it difficult to determine its full range of applications.
Orientations Futures
There are several future directions for research on (4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone. One area of focus is the development of new drug candidates based on the compound, particularly for the treatment of cancer and infectious diseases. Additionally, research is needed to determine the full range of applications for the compound and to optimize its synthesis method for large-scale production.
In conclusion, (4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone is a promising chemical compound with potential applications in medicinal chemistry. Its unique properties make it suitable for use in various lab experiments, and research is ongoing to determine its full range of applications.
Applications De Recherche Scientifique
(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone has shown potential applications in medicinal chemistry, particularly as a potential drug candidate for the treatment of various diseases. Research has shown that the compound has antimicrobial, antitumor, and anti-inflammatory properties.
Propriétés
IUPAC Name |
[4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1,2-oxazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-2-23-12-4-3-5-14-15(12)19-17(25-14)21-10-8-20(9-11-21)16(22)13-6-7-18-24-13/h3-7H,2,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDVOYUBXBBFIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=NO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-(methylthio)phenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2933916.png)



![1-[3-morpholino-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone O-methyloxime](/img/structure/B2933923.png)


![8-[4-(4-Methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione](/img/structure/B2933926.png)

![3-(2,6-dichlorophenyl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2933928.png)

![Ethyl 1-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]cyclohexane-1-carboxylate](/img/structure/B2933931.png)
![2-[[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-methylamino]acetamide](/img/structure/B2933935.png)